
5-(Tributylstannyl)pent-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tributylstannyl)pent-3-en-1-ol is an organotin compound characterized by the presence of a tributylstannyl group attached to a pentenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tributylstannyl)pent-3-en-1-ol typically involves the reaction of a suitable pentenol precursor with a tributylstannyl reagent. One common method is the hydrostannylation of a pentenol derivative using tributyltin hydride in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tributylstannyl)pent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or organometallic reagents can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted pentenol derivatives.
Applications De Recherche Scientifique
5-(Tributylstannyl)pent-3-en-1-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of organotin-based materials with unique properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 5-(Tributylstannyl)pent-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the hydroxyl group. The tributylstannyl group acts as a leaving group in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the tributylstannyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trimethylstannyl)pent-3-en-1-ol
- 5-(Triethylstannyl)pent-3-en-1-ol
- 5-(Triphenylstannyl)pent-3-en-1-ol
Uniqueness
5-(Tributylstannyl)pent-3-en-1-ol is unique due to the specific properties imparted by the tributylstannyl group. Compared to its trimethyl, triethyl, and triphenyl counterparts, the tributylstannyl group provides a balance of steric bulk and electronic effects, making it particularly useful in certain synthetic applications. The compound’s reactivity and stability are also influenced by the size and nature of the substituent groups.
Propriétés
Numéro CAS |
99545-32-1 |
|---|---|
Formule moléculaire |
C17H36OSn |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
5-tributylstannylpent-3-en-1-ol |
InChI |
InChI=1S/C5H9O.3C4H9.Sn/c1-2-3-4-5-6;3*1-3-4-2;/h2-3,6H,1,4-5H2;3*1,3-4H2,2H3; |
Clé InChI |
BYUNNGWYDSHVDE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


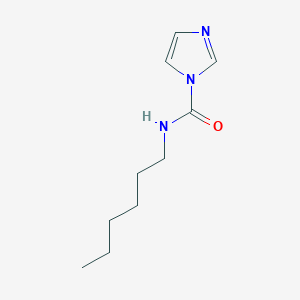
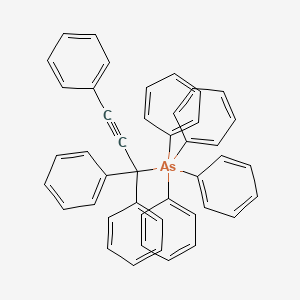

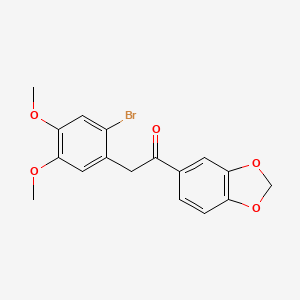
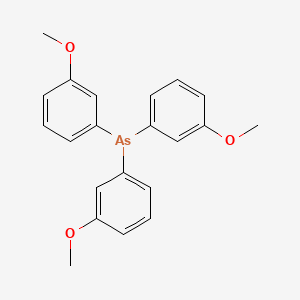
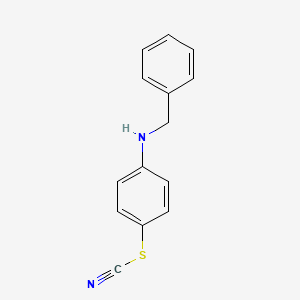
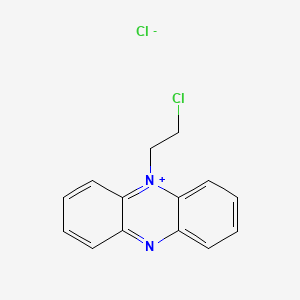
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
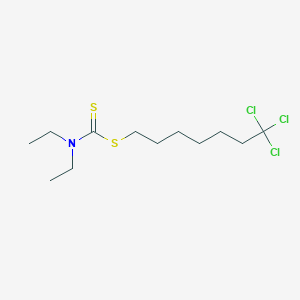

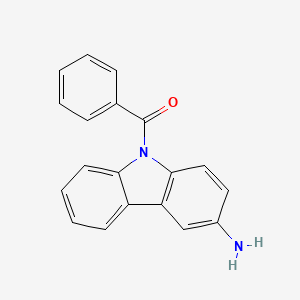
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
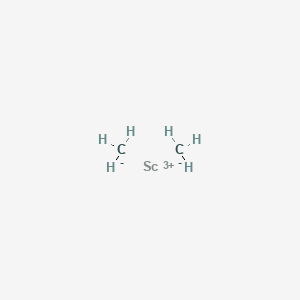
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
